molecular formula C16H12BrN5O3S B2841852 N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide CAS No. 391886-53-6

N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Cat. No.: B2841852
CAS No.: 391886-53-6
M. Wt: 434.27
InChI Key: PRYUTOBBVZLKQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV/VIS, and Mass Spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .


Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and characterization of similar compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, highlighted the importance of structural-property relationships and antitumor activity. This compound was synthesized and characterized using various spectroscopic methods, demonstrating its potential antitumor activity based on electrochemical measurements and MTT assay (Dian He et al., 2014).

Material Science Applications

  • Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including synthesis through thermal polycondensation, revealed materials with high refractive indices, small birefringences, and good thermomechanical stabilities. Such materials are significant for applications requiring optical clarity and durability (P. Tapaswi et al., 2015).

Biological Activity

  • The synthetic utility of polynitroaromatic compounds in creating substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones via nucleophilic displacement was explored. This study indicates the potential for creating novel compounds with specific biological activities, albeit in a different chemical context (A. V. Samet et al., 2005).

Antimicrobial Studies

  • N-substituted sulfanilamide derivatives were synthesized, characterized, and their thermal and antimicrobial studies conducted. These compounds were evaluated against various bacterial and fungal strains, showcasing the methodological approach towards discovering new antimicrobial agents (M. Lahtinen et al., 2014).

Mechanism of Action

This is typically used in the context of bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3S/c17-11-3-7-12(8-4-11)21-14(19-20-16(21)26)9-18-15(23)10-1-5-13(6-2-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYUTOBBVZLKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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